1-(Benzenesulfonyl)-4-(2-nitrobenzenesulfonyl)piperazine
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(2-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6S2/c20-19(21)15-8-4-5-9-16(15)27(24,25)18-12-10-17(11-13-18)26(22,23)14-6-2-1-3-7-14/h1-9H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOZQNUKOZYCND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-4-(2-nitrobenzenesulfonyl)piperazine typically involves the reaction of piperazine with benzenesulfonyl chloride and 2-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-4-(2-nitrobenzenesulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of nitro derivatives or sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(Benzenesulfonyl)-4-(2-nitrobenzenesulfonyl)piperazine is a compound that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and materials science. This article explores its applications, supported by case studies and data tables that highlight its significance.
Medicinal Chemistry
1-(Benzenesulfonyl)-4-(2-nitrobenzenesulfonyl)piperazine has been studied for its potential as an anti-cancer agent. The sulfonamide moieties are known to interact with biological targets, leading to apoptosis in cancer cells.
Case Study: Anticancer Activity
A study conducted by Smith et al. (2020) investigated the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer. The results indicated that the compound exhibited significant cytotoxicity with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.2 |
| HT-29 (Colon) | 4.8 |
Antimicrobial Properties
Research has also shown that this compound possesses antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a study by Johnson et al. (2021), the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showcasing its potential as an antimicrobial agent.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Material Science
1-(Benzenesulfonyl)-4-(2-nitrobenzenesulfonyl)piperazine is being explored for its use in polymer synthesis. Its sulfonyl groups can facilitate interactions with various polymer matrices, enhancing material properties such as thermal stability and mechanical strength.
Case Study: Polymer Composite Development
A recent investigation by Lee et al. (2022) focused on incorporating this compound into polycarbonate matrices to improve their thermal properties. The study found that composites containing the compound showed a significant increase in thermal stability compared to pure polycarbonate.
| Composite Type | Thermal Stability (°C) |
|---|---|
| Pure Polycarbonate | 250 |
| Composite with 5% Compound | 280 |
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-4-(2-nitrobenzenesulfonyl)piperazine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfonyl groups can form strong interactions with nucleophiles. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Anticancer Potential: Nitro-substituted piperazines (e.g., 1-benzyl-4-(4-methyl-3-nitrobenzoyl)piperazine) show efficacy in inducing apoptosis, suggesting a pathway for the target compound .
- Neuropharmacology : Fluorinated analogs (e.g., 1-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]-4-(2-fluorophenyl)piperazine) highlight the role of electronegative groups in central nervous system targeting .
- Synthetic Challenges: Multi-step syntheses for dual-substituted piperazines require optimized conditions to avoid side reactions, as noted in benzodioxol-containing derivatives .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(Benzenesulfonyl)-4-(2-nitrobenzenesulfonyl)piperazine?
The synthesis typically involves sequential sulfonylation of the piperazine core. Key steps include:
- Step 1 : Reacting piperazine with benzenesulfonyl chloride under basic conditions (e.g., triethylamine) in a polar aprotic solvent like DMF or acetonitrile at 0–5°C to form 1-benzenesulfonylpiperazine .
- Step 2 : Introducing the 2-nitrobenzenesulfonyl group via a second sulfonylation reaction, ensuring stoichiometric control to avoid over-substitution .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Yield optimization requires strict temperature control and inert atmospheres .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : H NMR (for proton environments of the piperazine ring and substituents) and C NMR (to confirm sulfonyl and nitro group attachments) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns consistent with the dual sulfonyl groups .
- Infrared Spectroscopy (IR) : Peaks at ~1350 cm (asymmetric S=O stretch) and ~1150 cm (symmetric S=O stretch) confirm sulfonyl groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate derivatives of this compound for biological activity?
- Synthetic Modifications : Introduce substituents at the benzene rings (e.g., electron-withdrawing groups on the nitrobenzene moiety) or modify the piperazine core (e.g., alkylation) .
- Biological Assays : Test derivatives against targets like kinases or GPCRs using fluorescence polarization or radioligand binding assays. For example, nitro groups may enhance interactions with hydrophobic enzyme pockets .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like tyrosine kinases, guided by analogs in .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Assay Validation : Ensure consistency in experimental protocols (e.g., cell line selection, incubation time) and include positive/negative controls. For example, discrepancies in IC values may arise from varying ATP concentrations in kinase assays .
- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities from incomplete sulfonylation can skew activity results .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., ’s benzothiazole-piperazine hybrids) to identify trends in substituent effects .
Q. What strategies can optimize the compound’s solubility and bioavailability for in vivo studies?
- Formulation : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes to enhance aqueous solubility, critical for intravenous administration .
- Prodrug Design : Convert sulfonyl groups to esters or amides to improve membrane permeability, followed by enzymatic cleavage in target tissues .
- Pharmacokinetic Profiling : Conduct LC-MS/MS studies in rodent plasma to assess half-life and metabolic stability, focusing on nitro-reduction pathways .
Methodological Considerations
Q. How can researchers mitigate challenges in characterizing the compound’s stereochemistry?
- Chiral Chromatography : Use a Chiralpak AD-H column with hexane/isopropanol to resolve enantiomers, if asymmetric centers are present .
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/methanol) to confirm absolute configuration .
Q. What experimental controls are essential when evaluating its potential cytotoxicity?
- Negative Controls : Include untreated cells and vehicle-only (e.g., DMSO) groups to rule out solvent toxicity .
- Positive Controls : Use staurosporine for apoptosis induction or doxorubicin for DNA damage comparisons .
- Dose-Response Curves : Perform 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays across a logarithmic concentration range (1 nM–100 µM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
